molecular formula C21H23Cl2NO2 B4791106 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride

1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride

Cat. No. B4791106
M. Wt: 392.3 g/mol
InChI Key: ASCFDKAIUAYDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride has been widely used in scientific research for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and thermogenesis, leading to a reduction in body weight and fat mass. It also has a positive effect on glucose and lipid metabolism, improving insulin sensitivity and reducing plasma triglyceride levels.

Mechanism of Action

1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride acts as a selective agonist of the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This, in turn, leads to the activation of protein kinase A (PKA) and the phosphorylation of various downstream targets, including hormone-sensitive lipase (HSL) and perilipin, which promote lipolysis and the release of fatty acids from adipose tissue.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride are primarily related to its activation of the β3-adrenergic receptor. In addition to its effects on energy expenditure and thermogenesis, it has been shown to have anti-inflammatory and anti-oxidative effects. It also has a positive effect on skeletal muscle function, improving muscle strength and endurance.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride is its selectivity for the β3-adrenergic receptor, which allows for the specific targeting of adipose tissue and skeletal muscle. It also has a relatively long half-life, which allows for sustained activation of the receptor. However, one limitation of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride is its potential for off-target effects, particularly at high concentrations. It is also important to note that the effects of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several potential future directions for the study of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride. One area of interest is the development of more selective and potent β3-adrenergic receptor agonists, which may have greater therapeutic potential for the treatment of metabolic disorders. Another area of interest is the investigation of the effects of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride on other tissues and organs, such as the liver and pancreas. Additionally, the potential for combination therapy with other drugs, such as insulin sensitizers or GLP-1 agonists, should be explored.
Conclusion:
In conclusion, 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride is a selective β3-adrenergic receptor agonist that has been extensively studied for its potential applications in scientific research. Its synthesis method has been well-established, and it has been shown to have a range of biochemical and physiological effects related to its activation of the β3-adrenergic receptor. While it has several advantages for lab experiments, it is important to consider its limitations and potential for off-target effects. There are several potential future directions for the study of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride, which may lead to the development of more effective therapies for metabolic disorders.

properties

IUPAC Name

1-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2.ClH/c1-15(24)12-23-13-19-18-8-4-2-6-16(18)10-11-21(19)25-14-17-7-3-5-9-20(17)22;/h2-11,15,23-24H,12-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCFDKAIUAYDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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